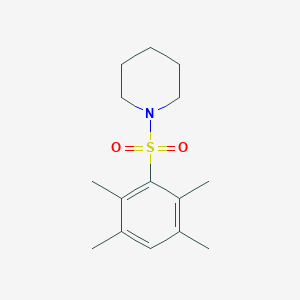
1-(2,3,5,6-Tetramethylphenyl)sulfonylpiperidine
Description
1-(2,3,5,6-Tetramethylphenyl)sulfonylpiperidine is an organic compound with the molecular formula C15H23NO2S and a molecular weight of 281.4 g/mol. This compound is characterized by the presence of a sulfone group attached to a piperidine ring, which is further substituted with a tetramethylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C15H23NO2S |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C15H23NO2S/c1-11-10-12(2)14(4)15(13(11)3)19(17,18)16-8-6-5-7-9-16/h10H,5-9H2,1-4H3 |
InChI Key |
DHSCEGXKLZVSEC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCCC2)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCCC2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfones typically involves the oxidation of sulfides. Common oxidizing agents include hydrogen peroxide, urea-hydrogen peroxide, and 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC) . For 1-(2,3,5,6-Tetramethylphenyl)sulfonylpiperidine, the specific synthetic route would involve the oxidation of the corresponding sulfide precursor under controlled conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of sulfones often employs scalable and environmentally benign methods. The use of metal-free catalysts and recyclable reagents is preferred to minimize environmental impact. For instance, the oxidation of sulfides using urea-hydrogen peroxide in ethyl acetate is a metal-free and efficient method .
Chemical Reactions Analysis
Types of Reactions
1-(2,3,5,6-Tetramethylphenyl)sulfonylpiperidine undergoes various chemical reactions, including:
Oxidation: Conversion of sulfides to sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of sulfones to sulfides under specific conditions.
Substitution: Nucleophilic substitution reactions where the sulfone group can act as a leaving group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, urea-hydrogen peroxide, TAPC.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Ethyl acetate, dichloromethane, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the corresponding sulfide precursor yields this compound .
Scientific Research Applications
1-(2,3,5,6-Tetramethylphenyl)sulfonylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of high-performance materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,3,5,6-Tetramethylphenyl)sulfonylpiperidine involves its interaction with specific molecular targets and pathways. The sulfone group can participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dimethyl sulfone (DMS): A simpler sulfone with similar oxidation properties.
Ethyl methyl sulfone (EMS): Another sulfone with comparable chemical reactivity.
3-Methyl sulfolane (MSL): A sulfone used in similar applications but with different structural features.
Uniqueness
1-(2,3,5,6-Tetramethylphenyl)sulfonylpiperidine is unique due to its specific substitution pattern and the presence of a piperidine ring, which imparts distinct chemical and biological properties compared to other sulfones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


